7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride 7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15804739
InChI: InChI=1S/C7H7N3O.ClH/c8-7-6-4(1-2-9-7)3-5(11)10-6;/h1-2H,3H2,(H2,8,9)(H,10,11);1H
SMILES:
Molecular Formula: C7H8ClN3O
Molecular Weight: 185.61 g/mol

7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride

CAS No.:

Cat. No.: VC15804739

Molecular Formula: C7H8ClN3O

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

7-Amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride -

Specification

Molecular Formula C7H8ClN3O
Molecular Weight 185.61 g/mol
IUPAC Name 7-amino-1,3-dihydropyrrolo[2,3-c]pyridin-2-one;hydrochloride
Standard InChI InChI=1S/C7H7N3O.ClH/c8-7-6-4(1-2-9-7)3-5(11)10-6;/h1-2H,3H2,(H2,8,9)(H,10,11);1H
Standard InChI Key ZRDKSKHSAFQAFF-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C(=NC=C2)N)NC1=O.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular and Structural Properties

The hydrochloride salt of 7-amino-1H-pyrrolo[2,3-c]pyridin-2(3H)-one features a bicyclic core comprising a pyrrole ring fused to a pyridone moiety. Key molecular descriptors include:

PropertyValueSource
IUPAC Name7-amino-1,3-dihydropyrrolo[2,3-c]pyridin-2-one; hydrochloride
Molecular FormulaC₇H₈ClN₃O
Molecular Weight185.61 g/mol
SMILESCl.NC1=NC=CC2=C1NC(=O)C2
InChIKeyZRDKSKHSAFQAFF-UHFFFAOYSA-N

The protonated amino group at position 7 and the keto group at position 2 contribute to its polarity, enhancing solubility in polar solvents like water and dimethyl sulfoxide (DMSO) . X-ray crystallography data for this specific compound remain unpublished, but analogous pyrrolopyridines exhibit planar bicyclic systems with intramolecular hydrogen bonding between the amino and carbonyl groups .

Synthesis and Synthetic Analogues

Reported Synthetic Routes

Direct synthesis protocols for this compound are proprietary, but VulcanChem outlines generalized strategies for analogous pyrrolopyridines:

Cyclocondensation of Amino Acids

Reaction of substituted pyridines with α-amino acids under acidic conditions forms the pyrrolopyridine core. For example, condensation of 3-aminopyridine-4-carboxylic acid with ketones yields intermediates that undergo cyclodehydration .

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination or Suzuki-Miyaura coupling introduces substituents to preformed pyrrolopyridine scaffolds. This method is critical for incorporating the amino group at position 7.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in ethanol or water to precipitate the hydrochloride salt, improving stability and crystallinity .

Structural Analogues and Modifications

  • 7-Methoxy variant: Replacement of the amino group with methoxy (CAS 1190314-34-1) reduces polarity and alters receptor binding profiles .

  • 4-Carboxylic acid derivative: Introduction of a carboxylic acid at position 4 (CAS 1260386-85-3) enhances metal-chelating properties .

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from low yields (<30%) due to side reactions during cyclization. Flow chemistry and microwave-assisted synthesis could improve efficiency .

Target Validation

The exact molecular targets remain unconfirmed. CRISPR-Cas9 screening and proteomic profiling are needed to identify binding partners.

Formulation Development

Encapsulation in liposomes or nanoparticles may enhance blood-brain barrier penetration for neurological applications.

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